molecular formula C11H16O5 B1626895 3,5-Bis(methoxymethoxy)benzylalcohol CAS No. 76280-60-9

3,5-Bis(methoxymethoxy)benzylalcohol

Cat. No. B1626895
CAS RN: 76280-60-9
M. Wt: 228.24 g/mol
InChI Key: QZORVGYVDDOQNT-UHFFFAOYSA-N
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Description

3,5-Bis(methoxymethoxy)benzylalcohol (BMMBA) is a compound with the molecular formula C11H16O5 . It belongs to the polyethylene glycol benzyl alcohol ether family.


Molecular Structure Analysis

The molecular structure of BMMBA is characterized by a benzyl alcohol core with methoxymethoxy groups attached at the 3 and 5 positions of the benzene ring . The InChI code for BMMBA is 1S/C11H16O5/c1-13-7-15-10-3-9 (6-12)4-11 (5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 .


Physical And Chemical Properties Analysis

BMMBA has a molecular weight of 228.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of BMMBA are 228.09977361 g/mol . The topological polar surface area is 57.2 Ų . The heavy atom count is 16 .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • The methoxycarbonylation of unsaturated acids or esters, catalyzed by palladium complexes, demonstrates the relevance of methoxy-substituted compounds in synthesizing α,ω-diesters with high selectivity, highlighting the importance of methoxy groups in organic synthesis (Cristina Jiménez-Rodríguez et al., 2005).
  • In another study, ligands based on bis(hydroxymethyl)phenols, which share structural similarities with the target compound, were shown to be effective in synthesizing high-nuclearity metal clusters, indicating the potential of such compounds in materials science and coordination chemistry (T. Glaser et al., 2009).

Materials Science and Engineering

  • Research into the synthesis of nonsymmetric pillar[5]arenes from methoxy-substituted benzene derivatives illustrates the utility of such compounds in developing novel host materials for inclusion compounds, which could have implications for storage and separation technologies (Yuhui Kou et al., 2010).
  • A new mfj-type microporous metal–organic framework based on a V-shaped tetracarboxylic ligand with methoxyl groups was synthesized, demonstrating high gas adsorption properties for H2, CO2, and CH4. This highlights the relevance of methoxyl groups in the development of advanced materials for gas storage and separation (Liting Du et al., 2017).

Organic Electronics and Photonics

  • Studies on the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones under metal- and base-free conditions, promoted by bis(methoxypropyl) ether, underscore the role of methoxy groups in green chemistry approaches to synthesizing key intermediates for the electronics industry (Kaijian Liu et al., 2018).

properties

IUPAC Name

[3,5-bis(methoxymethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZORVGYVDDOQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)CO)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440017
Record name 3,5-Bis(methoxymethoxy)benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methoxymethoxy)benzylalcohol

CAS RN

76280-60-9
Record name 3,5-Bis(methoxymethoxy)benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above-obtained 3,5-bis(methoxymethoxy)benzoic acid methyl ester (9.1 g, 36 mmol) was dissolved in diethylether (50 mL) and cooled to 0° C. To the obtained solution, lithium aluminum hydride (2.0 g, 54 mmol) was slowly added followed by stirring at 0° C. for 2 hours. The reaction mixture was further added with sodium sulfate decahydrate (40 g), and was stirred for another 1 hour. The reaction mixture was filtered, and the obtained filtrate was concentrated under reduced pressure to obtain 3,5-bis(methoxymethoxy)phenylmethanol (7.6 g, 94%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-bis-methoxymethoxy-benzoic acid methyl ester (220a) (350 g, 1.37 mol) in THF (1.8 L) was added portion wise LiAlH4 (62 g, 1.64 mol) at 0° C. The mixture was stirred at 0° C. for another 1 hr. TLC (EtOAc/petroleum ether=1/2) showed that the reaction was complete. The reaction was quenched with 2 N aqueous NaOH. The mixture was filtered through Celite. The filtrate was dried over Na2SO4 and concentrated to give the title compound (290 g, 76%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 6.70 (d, 2H), 6.64 (d, 1H), 5.22 (s, 4H), 4.61 (s, 2H), 3.46 (s, 6H).
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

A solution of 3,5-bis-methoxymethoxybenzoic acid methyl ester (11.1 g, 43.3 mmol) in Et2O (150 mL) was treated with LiAlH4 (2.46 g, 65.0 mmol) at 0° C. The suspension was stirred at room temperature for 1 h. The reaction mixture was slowly quenched by water and extracted with ethyl acetate. The organic phase was separated, dried (Na2SO4), and concentrated. The residue was purified by flash column chromatography (silica, hexanes/ethyl acetate=2:3) to afford the title compound (9.16 g, 93%). 1H NMR (300 MHz, CDCl3) δ 6.71 (s, 1H), 6.70 (s, 1H), 6.64 (s, 1H), 5.15 (s, 4H), 4.62 (d, J=6.0 Hz, 2H), 3.47 (s, 6H), 1.93 (t, 1H).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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